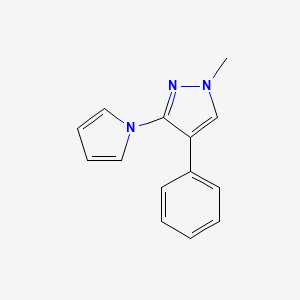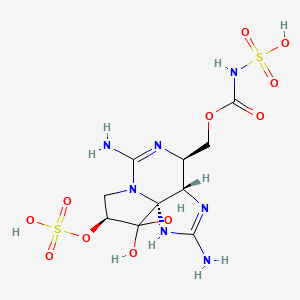
DMCM hydrochloride
Übersicht
Beschreibung
DMCM-Hydrochlorid, auch bekannt als Methyl-6,7-Dimethoxy-4-ethyl-β-carbolin-3-carboxylat-Hydrochlorid, ist eine Verbindung aus der β-Carbolin-Familie. Es ist bekannt für seine Fähigkeit, Angst und Krämpfe zu induzieren, indem es als negativer allosterischer Modulator von GABAA-Rezeptoren wirkt. Diese Verbindung ist funktionell entgegengesetzt zu Benzodiazepinen und verwandten Medikamenten, die positive allosterische Modulatoren sind. DMCM-Hydrochlorid wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um neue angstlösende und krampflösende Medikamente zu testen .
Wirkmechanismus
Target of Action
DMCM hydrochloride, a member of the β-carboline family, primarily targets the GABA_A receptors . It shows binding affinity at human recombinant GABA_A αxβ3γ2 receptor subtypes with K_i values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM for α1, α2, α3, and α5 receptors, respectively . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Unlike benzodiazepines and related drugs, which are positive allosteric modulators of GABA_A receptors, this compound acts as a negative allosteric modulator . This means it reduces the activity of these receptors, leading to decreased inhibitory neurotransmission. This functional opposition to benzodiazepines results in the induction of anxiety and convulsions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a negative allosteric modulator of GABA_A receptors, this compound reduces the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in neuronal excitability, which can result in anxiety and convulsions .
Result of Action
The primary molecular and cellular effects of this compound’s action are anxiety and convulsions . These effects are due to its negative allosteric modulation of GABA_A receptors, leading to increased neuronal excitability . It has also been shown to produce analgesic effects in animals, which is thought to be due to the drug’s induced panic reducing the perception of pain .
Biochemische Analyse
Biochemical Properties
DMCM hydrochloride shows binding affinity at human recombinant GABAA αxβ3γ2 receptor subtypes . It interacts with α1, α2, α3, and α5 receptors, with Ki values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM respectively . These interactions influence the biochemical reactions within the cell, particularly those involving GABA A receptors.
Cellular Effects
This compound has potent convulsant, proconvulsant, and anxiogenic properties in vivo . It influences cell function by modulating the activity of GABA A receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a negative allosteric modulator of GABA A receptors . It binds to these receptors, inhibiting their activity and leading to effects such as anxiety and convulsions . This binding interaction with biomolecules, along with potential changes in gene expression, forms the basis of its molecular mechanism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to produce modest anxiolytic-like effects in γ2I77 mice at dosages of 20 mg/kg and 60 mg/kg .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DMCM-Hydrochlorid umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise ein β-Carbolin-Derivat, das einer Reihe chemischer Reaktionen unterzogen wird, darunter Alkylierung, Veresterung und Methoxylierung. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden
In einem industriellen Umfeld folgt die Produktion von DMCM-Hydrochlorid einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
DMCM-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten Reagenzien umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Halogene). Die Reaktionsbedingungen variieren je nach der jeweiligen Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. So können Oxidationsprodukte beispielsweise Carbonsäuren bilden, während Reduktionsprodukte Alkohole liefern. Substitutionsreaktionen können je nach den beteiligten Substituenten eine Vielzahl von Produkten ergeben .
Wissenschaftliche Forschungsanwendungen
DMCM-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der negativen allosterischen Modulation auf GABAA-Rezeptoren zu untersuchen.
Biologie: Forscher verwenden es, um die Rolle von GABAA-Rezeptoren bei Angst und Krämpfen zu untersuchen.
Medizin: Es dient als Werkzeug, um neue angstlösende und krampflösende Medikamente zu testen.
Industrie: DMCM-Hydrochlorid wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt
Wirkmechanismus
DMCM-Hydrochlorid entfaltet seine Wirkung, indem es als negativer allosterischer Modulator von GABAA-Rezeptoren wirkt. Das bedeutet, dass es an eine Stelle am Rezeptor bindet, die sich vom aktiven Zentrum unterscheidet, und eine Konformationsänderung induziert, die die Aktivität des Rezeptors verringert. Die beteiligten molekularen Ziele sind die GABAA-Rezeptorsubtypen, darunter α1, α2, α3 und α5. Die durch diese Modulation beeinflussten Pfade umfassen die Hemmung der GABAergen Neurotransmission, die zu erhöhter neuronaler Erregbarkeit und Induktion von Angst und Krämpfen führt .
Analyse Chemischer Reaktionen
Types of Reactions
DMCM hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
DMCM hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of negative allosteric modulation on GABA A receptors.
Biology: Researchers use it to investigate the role of GABA A receptors in anxiety and convulsions.
Medicine: It serves as a tool to test new anxiolytic and anticonvulsant medications.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Vergleich Mit ähnlichen Verbindungen
DMCM-Hydrochlorid ist einzigartig in seiner Fähigkeit, als negativer allosterischer Modulator von GABAA-Rezeptoren zu wirken. Ähnliche Verbindungen umfassen:
Gabazin: Ein GABAA-Rezeptor-Antagonist, der die Aktivität des Rezeptors blockiert.
CGP52432: Ein selektiver Antagonist des GABAB-Rezeptors.
GS 39783: Ein positiver allosterischer Modulator des GABAB-Rezeptors.
(-)-Borneol: Ein Naturstoff, der als positiver allosterischer Modulator von GABAA-Rezeptoren wirkt.
Baclofen: Ein GABAB-Rezeptor-Agonist, der zur Behandlung von Spastik eingesetzt wird.
DMCM-Hydrochlorid zeichnet sich durch seine spezifische Wirkung als negativer allosterischer Modulator aus, die funktionell entgegengesetzt zu vielen der oben aufgeführten ähnlichen Verbindungen ist.
Eigenschaften
IUPAC Name |
methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRBVQGMZUJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-00-1 | |
| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)


![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)


![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)




